Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate
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Overview
Description
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate typically involves the esterification of 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: Another herbicide with a similar structure but different substituents on the pyridine ring.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Shares structural similarities but has different functional groups.
Uniqueness
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various derivatives makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
67563-84-2 |
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Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
methyl 3-(3,5-dichloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-8(13)2-3-15-9-7(11)4-6(10)5-12-9/h4-5H,2-3H2,1H3 |
InChI Key |
YTCTTYMWKSAHRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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